molecular formula C5H2F3NO2 B11776523 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Cat. No.: B11776523
M. Wt: 165.07 g/mol
InChI Key: RMRVNZDZAOHIJW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoxazole-3-carbaldehyde is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the isoxazole ring imparts unique chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(Trifluoromethyl)isoxazole-3-carbaldehyde involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3) . This reaction allows for the facile synthesis of structurally diverse 5-(trifluoromethyl)isoxazole derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-(Trifluoromethyl)isoxazole-3-carboxylic acid.

    Reduction: 5-(Trifluoromethyl)isoxazole-3-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Trifluoromethyl)isoxazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its bioactivity, as it can interact with intracellular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)isoxazole-3-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H2F3NO2

Molecular Weight

165.07 g/mol

IUPAC Name

5-(trifluoromethyl)-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C5H2F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1-2H

InChI Key

RMRVNZDZAOHIJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C=O)C(F)(F)F

Origin of Product

United States

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